

# Foundational Research on the Biological Activity of EOS-448

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Guide for Researchers and Drug Development Professionals

EOS-448, also known as GSK4428859A or belrestotug, is an antagonistic anti-TIGIT human immunoglobulin G1 (hlgg1) antibody.[1][2] It is designed to enhance the anti-tumor immune response through a multifaceted mechanism.[3][4] This document provides a comprehensive overview of the foundational research into the biological activity of EOS-448, including its mechanism of action, preclinical and clinical findings, and detailed experimental methodologies.

### **Mechanism of Action**

EOS-448 targets the T-cell immunoglobulin and ITIM domain (TIGIT), an immune checkpoint inhibitor primarily expressed on Natural Killer (NK) and T-cell populations.[1][2] Its therapeutic effect is achieved through several mechanisms:

- Blockade of TIGIT Signaling: EOS-448 binds to TIGIT with high affinity, preventing its
  interaction with ligands such as CD155 and CD112. This blockade allows these ligands to
  bind to CD226, an activating receptor on T cells and NK cells, thereby promoting an immune
  response.[5]
- FcyR-Mediated Effects: As an IgG1 antibody, EOS-448 engages Fc gamma receptors (FcyR).[1][2] This engagement leads to:



- Activation of Myeloid and NK Cells: The interaction with FcyR activates myeloid and NK cell populations.[2]
- Depletion of TIGIT-high Cells: It mediates the depletion of cells with high TIGIT expression, including suppressive regulatory T cells (Tregs) and terminally exhausted CD8+ T cells.[1][2][4]
- Pro-inflammatory Cytokine Release: The binding to FcyR triggers the release of proinflammatory cytokines.[5]
- Activation of Antigen-Presenting Cells (APCs): FcyR engagement also activates APCs.[5]

## **Preclinical Research Findings**

Preclinical studies have provided a strong rationale for the clinical development of EOS-448.

In Vitro Studies:

Cell-based assays demonstrated that EOS-448 has a higher potency compared to other anti-TIGIT monoclonal antibodies in clinical development.[4] Ex vivo analysis of human peripheral blood mononuclear cells showed that EOS-448 preferentially depletes Tregs and progenitor exhausted T cells, while sparing stem-like memory T cells.[4]

In Vivo Murine Models:

Studies in murine cancer models have shown that the anti-tumor effect of anti-TIGIT antibodies is dependent on their isotype. Only the FcyR-engaging isotype, like that of EOS-448, induced a strong anti-tumor effect.[4] This effect correlated with Treg depletion and the activation of effector CD8 T cells within the tumor microenvironment.[4] The combination of an Fc-engaging anti-TIGIT antibody with an anti-PD1 antibody showed strong potential.[2]

Quantitative Data from Preclinical Studies



| Parameter                          | Observation                                                     | Significance                   | Reference |
|------------------------------------|-----------------------------------------------------------------|--------------------------------|-----------|
| Binding Affinity                   | Picomolar activity to TIGIT                                     | High potency                   | [1][2]    |
| Treg Depletion                     | Preferential depletion<br>of Tregs over effector<br>CD8 T cells | Reduces<br>immunosuppression   | [2][4]    |
| CD8 T cell Activation              | Increased activation of effector CD8 T cells                    | Enhances anti-tumor immunity   | [4]       |
| Antigen-Presenting Cell Activation | Activation markers observed on dendritic cells                  | Modulates antigen presentation | [2]       |

# **Clinical Research Findings**

EOS-448 has undergone a first-in-human trial and is being evaluated in further clinical studies.

#### Phase 1 Trial:

A Phase 1 trial demonstrated that EOS-448 has a good tolerability profile with early signs of efficacy.[1][2] Pharmacodynamic assessments in patients treated with EOS-448 confirmed its multiple modes of action:[1][2]

- Increased Ki67 expression in memory CD8 T cells.[1][2]
- Sustained depletion of suppressive Tregs.[1][2]
- Depletion of TIGIT-high CD8+ T cells.[1][2]
- An overall increase in the effector CD8/Treg ratio.[1][2]

In patient tumor biopsies, treatment with EOS-448 resulted in a decrease of TIGIT-expressing cells, demonstrating target engagement in the tumor.[4]

Ongoing and Planned Studies:



Multiple randomized studies were planned to be initiated in 2022.[1] A Phase 1/2 trial is evaluating EOS-448 as a monotherapy and in combination with other agents in adults with relapsed or refractory multiple myeloma. Another multicenter, open-label, phase I/II basket study is evaluating the safety, tolerability, and antitumor activity of EOS-448 combined with standard of care and/or investigational therapies in participants with advanced solid tumors.

#### Quantitative Data from Clinical Studies

| Parameter                       | Observation                            | Significance                                   | Reference |
|---------------------------------|----------------------------------------|------------------------------------------------|-----------|
| Treg Depletion in Blood         | Strong depletion of Tregs              | Confirmation of preclinical findings in humans | [3]       |
| CD8/Treg Ratio in<br>Blood      | Increase in the CD8/Treg ratio         | Shift towards a more active immune state       | [3]       |
| Ki67 Expression in CD8 T cells  | Transient increase in proliferation    | Indication of T cell activation                | [3]       |
| TIGIT-expressing cells in Tumor | Decrease in TIGIT-<br>expressing cells | Evidence of target engagement in the tumor     | [4]       |

# **Experimental Protocols**

Detailed experimental protocols are crucial for replicating and building upon foundational research.

Pharmacodynamic Assessment by Flow Cytometry:

This technique was used to assess the pharmacodynamic effects of EOS-448 in the blood of treated patients.[1][2]

- Objective: To quantify changes in immune cell populations and their activation status.
- Sample: Peripheral blood from patients treated with EOS-448.[1][2]
- Methodology:



- Collect whole blood samples at baseline and various time points during treatment.
- Perform red blood cell lysis.
- Stain the remaining peripheral blood mononuclear cells (PBMCs) with a panel of fluorescently labeled antibodies specific for cell surface markers (e.g., CD3, CD4, CD8, FOXP3 for Tregs, TIGIT) and intracellular markers (e.g., Ki67 for proliferation).
- Acquire data on a multi-color flow cytometer.
- Analyze the data to determine the percentages and absolute counts of different immune cell subsets and the expression levels of activation markers.

Ex Vivo Analysis of Human Peripheral Blood Mononuclear Cells (PBMCs):

This method was used to demonstrate the preferential depletion of specific T cell subsets by EOS-448.[4]

- Objective: To assess the selective cytotoxic activity of EOS-448 on different T cell populations.
- Sample: Healthy human PBMCs.[4]
- · Methodology:
  - Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
  - Culture the PBMCs in the presence of varying concentrations of EOS-448 or an isotype control antibody.
  - After a defined incubation period, harvest the cells.
  - Stain the cells with antibodies to identify Tregs (e.g., CD4, CD25, FOXP3), progenitor exhausted T cells, and stem-like memory T cells.
  - Use flow cytometry to quantify the depletion of each cell population relative to the control.



## **Visualizations**

Signaling Pathway of EOS-448's Mechanism of Action



Click to download full resolution via product page

Caption: Mechanism of action of EOS-448.

Experimental Workflow for Pharmacodynamic Assessment





Click to download full resolution via product page

Caption: Workflow for pharmacodynamic analysis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. biospace.com [biospace.com]
- 4. hbmpartners.com [hbmpartners.com]
- 5. gsk.com [gsk.com]
- To cite this document: BenchChem. [Foundational Research on the Biological Activity of EOS-448]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10818703#foundational-research-on-t-448-s-biological-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com